
4-Cyclopentyl-1,2-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentyl-1,2-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a cyclopentyl group and two methyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-1,2-dimethylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 1,2-dimethylbenzene (o-xylene) with cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-1,2-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding cycloalkane derivatives using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Cycloalkane derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
4-Cyclopentyl-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-1,2-dimethylbenzene depends on its specific application and the context in which it is used. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylbenzene (o-Xylene): A simpler aromatic hydrocarbon with two methyl groups on the benzene ring.
Cyclopentylbenzene: A benzene ring substituted with a cyclopentyl group.
1,4-Dimethyl-2-cyclopentylbenzene: A structural isomer with different substitution patterns.
Uniqueness
4-Cyclopentyl-1,2-dimethylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Properties
CAS No. |
62379-88-8 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
4-cyclopentyl-1,2-dimethylbenzene |
InChI |
InChI=1S/C13H18/c1-10-7-8-13(9-11(10)2)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
ASXSLLOIAKGGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


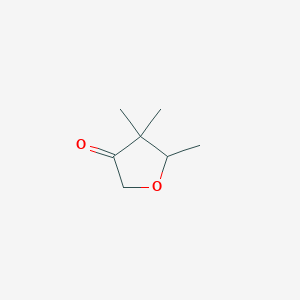
![4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B14526025.png)
![2-(Ethylamino)-4'-methyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14526033.png)

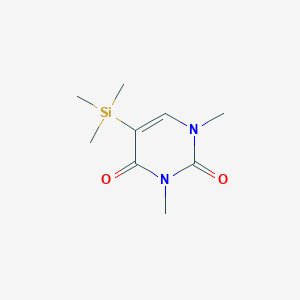
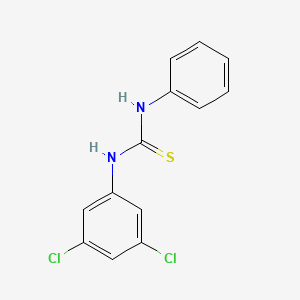
![6-Nitrotetrazolo[1,5-b]pyridazine](/img/structure/B14526064.png)
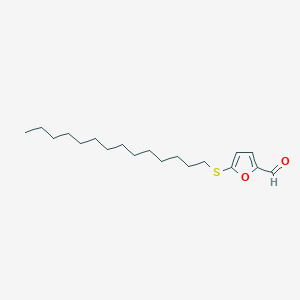
![N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide](/img/structure/B14526068.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate](/img/structure/B14526072.png)
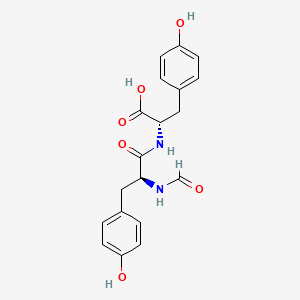
![1-Hexanol, 6-[(1,1-dimethylethyl)thio]-](/img/structure/B14526082.png)
![5-Amino-3-methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14526084.png)
![Diethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14526087.png)
